5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride
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Description
5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride is a useful research compound. Its molecular formula is C18H36Cl2N6O5S and its molecular weight is 519.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (Btk) . Btk is an attractive target for the treatment of a wide array of B-cell malignancies and autoimmune diseases .
Mode of Action
This compound is a small-molecule covalent irreversible Btk inhibitor . It targets Cys481 in Btk and binds to it irreversibly . This binding inhibits the kinase activity of Btk, thereby preventing the activation of downstream signaling pathways involved in B-cell proliferation and survival .
Biochemical Pathways
The inhibition of Btk affects the B-cell receptor (BCR) signaling pathway . Btk plays a crucial role in the BCR signaling pathway, which is essential for B-cell development, differentiation, and signaling . The inhibition of Btk leads to the suppression of B-cell mediated immune responses .
Pharmacokinetics
The compound’s pharmacodynamic (pd) activity provides guidance for appropriate dosage selection to optimize inhibition of the drug target .
Result of Action
The result of the action of this compound is the inhibition of Btk, which leads to the suppression of B-cell mediated immune responses . This can lead to the reduction of symptoms in diseases characterized by overactive B-cell responses, such as certain B-cell malignancies and autoimmune diseases .
Action Environment
The action environment of this compound is within the cellular environment, specifically within B-cells where Btk is located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other proteins, the cellular redox state, and the pH of the cellular environment.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N6O5S.2ClH/c19-22-11-16(26)21-6-8-29-10-9-28-7-5-20-15(25)4-2-1-3-14-17-13(12-30-14)23-18(27)24-17;;/h13-14,17,22H,1-12,19H2,(H,20,25)(H,21,26)(H2,23,24,27);2*1H/t13-,14-,17-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUVYPAZHDMVHO-YJJRULMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CNN)NC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CNN)NC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl2N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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